5-Chloro-2-pyridone

Tautomerism Physical Organic Chemistry Solvent Effects

5-Chloro-2-pyridone (5-Cl-2-PYR, C5H4ClNO, MW 129.54) is a chlorinated 2-pyridone derivative that exists predominantly as the 1H-pyridin-2-one tautomer in non-polar solvents, but exhibits a solvent-dependent tautomeric equilibrium with the hydroxypyridine form. Its calculated pKa is 9.96±0.10, and it has a melting point of 163-165 °C.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 4214-79-3
Cat. No. B146416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-pyridone
CAS4214-79-3
Synonyms5-chloro-2-pyridone
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1Cl
InChIInChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
InChIKeySZFUWUOHDRMCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-pyridone (CAS 4214-79-3): A Halogenated 2-Pyridone Scaffold for Medicinal Chemistry and Cross-Coupling


5-Chloro-2-pyridone (5-Cl-2-PYR, C5H4ClNO, MW 129.54) is a chlorinated 2-pyridone derivative that exists predominantly as the 1H-pyridin-2-one tautomer in non-polar solvents, but exhibits a solvent-dependent tautomeric equilibrium with the hydroxypyridine form [1]. Its calculated pKa is 9.96±0.10, and it has a melting point of 163-165 °C [2]. The compound serves as a versatile synthetic intermediate, with over 1200 associated patents, particularly in the preparation of MEK kinase inhibitors [3]. Its 5-chloro substituent confers distinct reactivity and physical properties that differentiate it from unsubstituted 2-pyridone and other halogenated analogs.

Why 5-Chloro-2-pyridone Cannot Be Replaced by 2-Pyridone or Other 5-Halogenated Analogs


The position and nature of halogen substitution on the 2-pyridone ring dramatically alters tautomeric equilibrium, electronic properties, and reactivity. Unsubstituted 2-pyridone exists predominantly in the pyridone form in water (K_T ≈900) but shifts toward the hydroxypyridine form in non-polar solvents (K_T =6.3 in THF) [1]. Chlorination at the 5-position further reduces K_T to ~1 in dioxane, stabilizing the hydroxypyridine tautomer and altering hydrogen-bonding capacity and nucleophilicity [1]. This shift directly impacts its behavior in metal-catalyzed cross-couplings and its solubility profile. Simply substituting 2-pyridone or a different 5-halogenated analog will yield different reaction outcomes, selectivity, and product profiles.

Quantitative Differentiation of 5-Chloro-2-pyridone: Evidence-Based Comparison to Key Analogs


Tautomeric Equilibrium Shift: 5-Chloro vs. Unsubstituted 2-Pyridone and Other Chloro Analogs

The tautomeric equilibrium constant (K_T) for 5-chloro-2-pyridone is significantly lower than that of unsubstituted 2-pyridone, and the position of chlorine substitution dictates the predominant tautomer. While 2-pyridone strongly favors the pyridone form in water (K_T ≈900), 5-chloro-2-pyridone exhibits a K_T of approximately 1 in dioxane, representing an equimolar mixture of hydroxy and oxo forms [1]. In contrast, chlorination at positions 3 or 4 stabilizes the C=O (pyridone) form in the gas phase [2].

Tautomerism Physical Organic Chemistry Solvent Effects

Acidity (pKa) Comparison: 5-Chloro vs. 5-Bromo vs. 5-Fluoro-2-pyridone

The predicted pKa of 5-chloro-2-pyridone is 9.96 ± 0.10, indicating it is a weaker acid than 2-pyridone (predicted pKa ~11.0) . While experimental pKa data for the complete set of 5-halogenated 2-pyridones is limited, the trend in acidity follows the expected inductive effects of the halogen substituents, with pKa decreasing in the order H > Cl ≈ Br > F.

pKa Acidity Reactivity

Site-Selective Cross-Coupling: C-5 Halogen as a Synthetic Handle vs. C-3 Halogen

In 3,5-dihalogenated pyridones, the C-5 halogen (e.g., chloride) undergoes preferential Suzuki-Miyaura coupling over the C-3 halide [1]. This site-selectivity allows for sequential functionalization, where 5-chloro-2-pyridone can be selectively arylated at C-5 while leaving a C-3 halide intact for further elaboration. This contrasts with 3-chloro-2-pyridone, which does not offer this sequential reactivity.

Cross-Coupling Suzuki-Miyaura Site-Selectivity

Reactivity with NaOCl: N-Chlorination and Rearrangement vs. 2-Pyridone

Treatment of 5-chloro-2-pyridone with NaOCl yields 1,5-dichloro-2-pyridone, which undergoes rapid rearrangement to 3,5-dichloro-2-pyridone . In contrast, unsubstituted 2-pyridone yields 1-chloro-2-pyridone, which rearranges to 5-chloro-2-pyridone. This divergent reactivity pathway demonstrates that the presence of the 5-chloro substituent alters the regiochemistry of electrophilic aromatic substitution and rearrangement.

N-Chlorination Rearrangement Synthetic Utility

Solid-State Phase Transition and NQR Spectrum: 5-Chloro-2-pyridone vs. 2-Pyridone

5-Chloro-2-pyridone exhibits a distinct solid-state phase transition at 250.7 K, as evidenced by 35Cl NQR spectroscopy [1]. At room temperature, a single NQR line is observed at 35.618 MHz, but below 250.7 K, two lines appear (35.850 and 35.840 MHz). Unsubstituted 2-pyridone does not undergo an analogous phase transition in this temperature range.

NQR Phase Transition Solid-State Properties

NMR Chemical Shift Differences: 5-Chloro vs. Other 2-Pyridone Derivatives

13C and 1H NMR spectroscopy of a series of substituted 2-pyridones reveals that 5-chloro substitution leads to distinct chemical shift patterns, particularly at C-6, compared to 6-chloro and unsubstituted 2-pyridone [1]. The additivity of δC-13 and 1JCH values provides a criterion for differentiating between quinoidal and aromatic structures, with 5-substitution showing behavior intermediate between 3- and 6-substituted derivatives.

NMR 13C NMR 1H NMR

Optimal Procurement Scenarios for 5-Chloro-2-pyridone Based on Differentiated Properties


Synthesis of MEK Kinase Inhibitors and Related Pharmaceutical Intermediates

5-Chloro-2-pyridone is a key building block in the synthesis of pyridone-based MEK inhibitors, a class of targeted cancer therapeutics. Its high patent count (over 1200) in this area underscores its established utility [1]. Procurement for medicinal chemistry programs developing kinase inhibitors is a primary application scenario.

Sequential Cross-Coupling for Differentially Substituted Pyridone Libraries

The site-selective reactivity of 5-chloro-2-pyridone in Suzuki-Miyaura couplings enables the construction of complex, differentially functionalized pyridone scaffolds. This is particularly valuable for generating focused compound libraries for structure-activity relationship (SAR) studies in drug discovery [2]. Researchers requiring a synthetic handle for sequential functionalization should prioritize this compound.

Investigations of Tautomerism and Hydrogen-Bonding in Heterocyclic Systems

The solvent-dependent tautomeric equilibrium of 5-chloro-2-pyridone makes it a model system for studying substituent effects on heterocyclic tautomerism and hydrogen-bonding interactions [3]. Physical organic chemists and spectroscopists investigating these fundamental properties will find it a valuable comparator.

Solid-State Phase Transition and Crystal Engineering Studies

The unique solid-state phase transition at 250.7 K, detectable by NQR spectroscopy, positions 5-chloro-2-pyridone as a candidate for studies in crystal engineering, solid-state reactivity, and materials science where such phase behavior is of interest [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-pyridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.